N-Boc-N-deshydroxyethyl Dasatinib is a chemical compound derived from Dasatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, used primarily in the treatment of various cancers, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified as a derivative of Dasatinib, characterized by the addition of a tert-butoxycarbonyl (Boc) protecting group and the removal of a hydroxyl group from the ethyl moiety. This modification aims to enhance the pharmacological properties and specificity of the original compound.
N-Boc-N-deshydroxyethyl Dasatinib is synthesized from N-deshydroxyethyl Dasatinib, which serves as a precursor in various synthetic pathways. The synthesis often involves coupling reactions using protecting groups to facilitate further modifications without affecting the core structure of the Dasatinib scaffold .
This compound falls under the category of small molecule inhibitors, specifically targeting tyrosine kinases. It is classified as a pharmaceutical intermediate due to its role in developing novel derivatives with potentially improved therapeutic profiles.
The synthesis of N-Boc-N-deshydroxyethyl Dasatinib typically involves several key steps:
The synthesis often employs reagents like N,N-diisopropylethylamine and coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate for efficient formation of amide bonds . Reaction conditions are optimized for yield and purity, typically involving purification techniques such as silica gel chromatography.
N-Boc-N-deshydroxyethyl Dasatinib has a complex molecular structure that retains the core features of Dasatinib while incorporating additional functional groups. The molecular formula is , with a molecular weight of approximately 544.07 g/mol.
N-Boc-N-deshydroxyethyl Dasatinib can participate in various chemical reactions typical for amides and other functional groups present in its structure:
The reaction conditions are crucial for maintaining yield and selectivity. For example, deprotection typically requires mild acidic conditions (e.g., trifluoroacetic acid) to avoid degradation of sensitive functional groups .
N-Boc-N-deshydroxyethyl Dasatinib functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site within these enzymes. This binding prevents substrate phosphorylation, effectively inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Research indicates that modifications at the hydroxyl position can affect binding affinity and specificity towards different kinases. Studies have shown that derivatives like N-Boc-N-deshydroxyethyl Dasatinib maintain effective inhibitory action against Bcr-Abl while potentially enhancing selectivity for other kinases .
Relevant data include melting point ranges and spectral data (e.g., NMR, IR) confirming structural integrity post-synthesis .
N-Boc-N-deshydroxyethyl Dasatinib serves as an important intermediate in drug development aimed at creating novel kinase inhibitors with improved pharmacological properties. Its applications extend to:
This compound exemplifies how modifications to existing drugs can lead to new therapeutic options with potentially better efficacy and safety profiles in clinical settings .
N-Boc-N-deshydroxyethyl Dasatinib (tert-butyl (4-(4-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-6-methylpyrimidin-2-yl)piperazine-1-carboxylate) represents a structurally modified derivative of the clinically significant Bcr-Abl/Src kinase inhibitor Dasatinib (Sprycel®). This compound occupies a unique niche in kinase research, serving both as a metabolite-inspired analog and a synthetic precursor for advanced drug development. Its design incorporates two critical modifications to the parent Dasatinib structure: removal of the 2-hydroxyethyl moiety from the piperazine nitrogen and introduction of a tert-butoxycarbonyl (Boc) protecting group. These deliberate alterations enhance its utility in chemical synthesis while preserving the core pharmacophore responsible for kinase inhibition. With a molecular formula of C₂₅H₃₀ClN₇O₃S and molecular weight of 552.12 g/mol, this Boc-protected intermediate displays distinct physicochemical properties compared to Dasatinib itself (MW 488.01 g/mol), including altered solubility and stability profiles essential for further chemical manipulation [1] [2].
The structural evolution from Dasatinib to N-Boc-N-deshydroxyethyl Dasatinib involves targeted modifications at the piperazine moiety while preserving the critical kinase-binding elements. Dasatinib's pharmacophore comprises three domains: the thiazole carboxamide anchor (binding to the kinase hinge region), the chloromethylphenyl group (occupying a hydrophobic pocket), and the piperazine-pyrimidine module (mediating solubility and additional interactions). The N-deshydroxyethyl Dasatinib metabolite, formed in vivo via CYP3A4-mediated oxidation, lacks the 2-hydroxyethyl group on the piperazine nitrogen [1] [3]. This metabolite retains Bcr-Abl inhibitory activity, confirming that the hydroxyethyl group is not essential for target engagement.
Table 1: Structural and Biochemical Comparison of Dasatinib and Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Bcr-Abl IC₅₀ | |
---|---|---|---|---|---|
Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.01 | Hydroxyethyl-piperazine | 0.1–3 nM | |
N-Deshydroxyethyl Dasatinib | C₂₀H₂₂ClN₇OS | 443.95 | Unsubstituted piperazine | Comparable to Dasatinib [1] | |
N-Boc-N-deshydroxyethyl Dasatinib | C₂₅H₃₀ClN₇O₃S | 552.12 | Boc-protected piperazine | Data limited (designed as intermediate) | |
N-Boc-N-deshydroxyethyl Dasatinib-d₈ | C₂₅H₂₂D₈ClN₇O₃S | 552.12 | Deuterated variant for tracing | Not applicable | [2] |
The Boc protection in N-Boc-N-deshydroxyethyl Dasatinib serves multiple purposes: 1) It prevents unwanted N-alkylation during synthetic sequences; 2) It modulates the basicity of the piperazine nitrogen, potentially influencing membrane permeability; and 3) It provides a steric shield that can be selectively removed under mild acidic conditions to regenerate the reactive secondary amine. Crucially, the core binding elements – the thiazole-carboxamide and aminopyrimidine motifs – remain unaltered, enabling preserved binding to the ATP-binding cleft of Bcr-Abl. Molecular modeling studies confirm that despite the bulky Boc group, the compound maintains key hydrogen bonds with Thr315 and Glu286 of Abl kinase, similar to Dasatinib [4] [7]. This structural conservation explains why derivatives based on this scaffold retain potent kinase inhibition despite peripheral modifications.
N-Boc-N-deshydroxyethyl Dasatinib has emerged as a pivotal synthetic intermediate in the development of novel kinase inhibitors, primarily due to the orthogonal reactivity of its Boc group and the nucleophilicity of the deprotected piperazine nitrogen. The commercial availability of this compound (CAS 1263379-04-9) and its deuterated analog (CAS 1263379-04-9) underscores its importance in pharmaceutical synthesis [2]. Its synthetic utility manifests in three key areas:
Protection-Deprotection Strategy: The Boc group serves as a temporary protecting group during multi-step syntheses of Dasatinib analogs. This is particularly valuable when incorporating functional groups incompatible with the free secondary amine of N-deshydroxyethyl Dasatinib. After coupling reactions at other molecular sites, mild acid treatment (e.g., trifluoroacetic acid in dichloromethane) cleanly removes the Boc group without affecting other sensitive functionalities, regenerating the reactive piperazine nitrogen for further derivatization [7].
Conjugation Platform: The deprotected piperazine nitrogen serves as a nucleophile for designing targeted conjugates:
Table 2: Synthetic Applications of N-Boc-N-deshydroxyethyl Dasatinib in Kinase Inhibitor Development
Application | Reaction Type | Key Reagents/Conditions | Resulting Compounds | Yield Range | |
---|---|---|---|---|---|
Amino Acid Conjugation | EDC/HOBt coupling | Boc-deprotection → EDC/HOBt with Boc-AA → final deprotection | Dasatinib-L-arginine, Dasatinib-L-glutamate | 20–84% | [4] |
Fatty Acid Conjugation | EDC/HOBt coupling | Extended reaction times (24–72h) in DCM/DMF | Dasatinib-stearate, Dasatinib-eicosanoate | 80–91% | [4] |
Deuterated Probes | Catalytic deuteration | Deuterium exchange or labeled precursor synthesis | N-Boc-N-deshydroxyethyl Dasatinib-d₈ | Commercial | [2] |
PROTAC Synthesis | Amide/Suzuki coupling | Conjugation with E3 ligase ligands (e.g., VHL or CRBN binders) | BCR-ABL degraders | Varies | [6] |
Metabolite Synthesis: This intermediate enables efficient synthesis of the pharmacologically relevant N-deshydroxyethyl Dasatinib metabolite (CAS 910297-51-7) via Boc deprotection. This metabolite, identified in human pharmacokinetic studies, exhibits comparable AUC₀–inf (23.9 h*ng/mL) to Dasatinib itself and contributes to overall therapeutic efficacy [1] [5]. The ability to synthesize this metabolite in pure form (>98% HPLC purity) facilitates dedicated biological evaluation without interference from the parent drug [5].
Boc-protected intermediates like N-Boc-N-deshydroxyethyl Dasatinib transcend mere synthetic convenience; they enable strategic pharmacological advantages in kinase inhibitor design:
Enhanced Cell Permeability: The Boc group introduces moderate hydrophobicity (calculated logP increase of ~1.5 units compared to Dasatinib), which can enhance membrane permeability in cellular assays. While the parent N-deshydroxyethyl metabolite possesses a highly basic piperazine nitrogen (pKa ~9.5) that may limit cellular uptake in ionized form, the Boc protection reduces basicity, shifting the equilibrium toward the neutral species capable of passive diffusion. This property is particularly valuable when evaluating intracellular kinase targets like Src family kinases [4].
Targeted Protein Degradation: The Boc group serves as a "chemical handle" for installing E3 ligase-binding moieties to create proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Recent patent literature describes molecular glue degrader compounds featuring structural elements of N-Boc-N-deshydroxyethyl Dasatinib conjugated to RING E3 ligase binders (e.g., cinnamamide or fumarate-containing warheads) via the deprotected piperazine nitrogen. These chimeras exploit the target-binding capability of the Dasatinib scaffold while recruiting E3 ubiquitin ligases like RNF126 or BCA2 to induce ubiquitination and proteasomal degradation of oncogenic kinases [6]. Critically, the Boc protection allows precise conjugation without interference with the hydrogen-bonding features essential for kinase binding.
Metabolic Stability Optimization: The deshydroxyethyl modification itself addresses a key metabolic vulnerability of Dasatinib. The hydroxyethyl side chain in Dasatinib undergoes CYP3A4-mediated oxidation to form N-deshydroxyethyl Dasatinib and carboxylic acid metabolites. By eliminating this metabolic site while preserving kinase affinity, N-deshydroxyethyl-based derivatives display improved metabolic stability in human liver microsomes. Boc protection further shields the adjacent piperazine nitrogen from potential N-oxidation, offering additional metabolic stabilization [3] [5].
Selectivity Engineering: Conjugation via the piperazine nitrogen (after Boc deprotection) extends the inhibitor into variable kinase regions, enabling selectivity modulation. Research on Dasatinib-fatty acid conjugates demonstrated dramatically altered selectivity profiles: Dasatinib-eicosanoate (Das-C20) exhibited a 91.4-fold selectivity ratio for Csk over Src compared to the parent compound [4]. This approach leverages the Boc-protected intermediate as the starting point for structure-activity relationship exploration beyond the ATP-binding pocket.
Table 3: Pharmacological Advantages Enabled by Boc-Protected Dasatinib Derivatives
Pharmacological Property | Structural Basis | Biological Impact | Experimental Evidence |
---|---|---|---|
Metabolic Stability | Removal of hydroxyethyl group (CYP3A4 site); Boc shielding of piperazine | Reduced hepatic clearance; prolonged half-life | N-Deshydroxyethyl metabolite shows T₁/₂ = 10.3h vs Dasatinib 3–5h [1] [3] |
Kinase Selectivity Modulation | Steric extension from piperazine nitrogen | Access to variable kinase regions; enhanced Csk/Src selectivity | Das-C10 shows 91.4-fold Csk/Src selectivity ratio [4] |
Cellular Penetration | Reduced basicity and increased lipophilicity (Boc group) | Improved passive diffusion; higher intracellular concentrations | Boc-protected intermediates show 3–5× increased Caco-2 permeability vs charged analogs |
Targeted Degradation Capability | Orthogonal conjugation site for E3 ligase ligands | Induction of kinase ubiquitination and degradation | Patent WO2024086361A1 covers Dasatinib-based molecular glues [6] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2